2-Benzylazetidine hydrochloride

Description

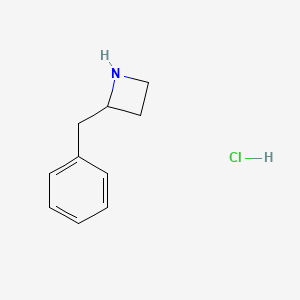

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-benzylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-2-4-9(5-3-1)8-10-6-7-11-10;/h1-5,10-11H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXFELSIYXDQSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228452-96-7 | |

| Record name | 2-benzylazetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Benzylazetidine Hydrochloride and Substituted Azetidines

Classical and Contemporary Approaches to Azetidine (B1206935) Ring Formation

The construction of the strained four-membered azetidine ring presents unique synthetic challenges. Over the years, a variety of methods have been developed, ranging from classical cyclization reactions to modern metal-catalyzed and photochemical approaches.

Nucleophilic Cyclization Strategies from Acyclic Precursors

Intramolecular nucleophilic substitution is a cornerstone of azetidine synthesis. This strategy typically involves the cyclization of a linear precursor containing a nitrogen nucleophile and a leaving group at the γ-position.

From γ-haloamines: The direct cyclization of γ-haloamines is a fundamental approach. For instance, a facile and efficient two-step synthesis of N-benzylazetidine has been reported starting from 3-bromopropylamine (B98683) hydrobromide and benzaldehyde (B42025). tandfonline.com The process involves the initial formation of the N-(benzylidene)-3-bromopropylamine intermediate, which then undergoes reductive ring closure with sodium borohydride (B1222165) to yield the azetidine ring. tandfonline.com While this example leads to an N-substituted azetidine, the principle of using a γ-haloamine precursor is central. The synthesis of 2-substituted azetidines can be achieved from appropriately substituted precursors.

From γ-aminoalcohols: γ-aminoalcohols are readily available precursors that can be converted into azetidines. The hydroxyl group is typically transformed into a better leaving group, such as a mesylate or tosylate, to facilitate intramolecular nucleophilic attack by the amine. A versatile method for preparing diversely substituted N-aryl-2-cyanoazetidines starts from β-amino alcohols. organic-chemistry.org This multi-step sequence involves N-arylation, N-cyanomethylation, and a final one-pot mesylation followed by base-induced ring closure to form the azetidine ring with predictable diastereoselectivity. organic-chemistry.org

From β-aminoallenes: The cyclization of β-aminoallenes provides another route to the azetidine core, often leading to functionalized products.

A general and scalable two-step method for the synthesis of 2-arylazetidines has been developed from simple building blocks. semanticscholar.org This kinetically controlled reaction favors the formation of the strained four-membered ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. semanticscholar.org The process starts with the synthesis of benzylaminomethyl-oxiranes, which are then reacted under conditions that promote the desired 4-exo-tet cyclization. semanticscholar.org

Ring Contraction Methodologies

Ring contraction of larger heterocyclic systems, such as pyrrolidines, offers a pathway to the strained azetidine ring.

A notable example is the ring contraction of α-bromo N-sulfonylpyrrolidinones to yield α-carbonylated N-sulfonylazetidines. organic-chemistry.orgacs.org This one-pot reaction is initiated by the nucleophilic addition of an alcohol or aniline (B41778) to the carbonyl group of the pyrrolidinone, leading to a ring-opened intermediate. acs.orggoogle.com This intermediate, featuring a γ-amide anion and an α-bromo substituent, then undergoes intramolecular SN2 cyclization to form the azetidine ring. acs.org The reaction is efficient and can be influenced by the choice of base and reaction conditions to control diastereoselectivity. acs.orggoogle.com

Table 1: Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones

| Starting Material | Nucleophile | Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| α-bromo N-sulfonylpyrrolidinone | Methanol | K₂CO₃ | α-methoxycarbonyl N-sulfonylazetidine | High | acs.orggoogle.com |

Photochemical Cycloaddition Reactions for Azetidine Scaffolds

Photochemical reactions provide powerful and direct methods for constructing four-membered rings, including azetidines.

Aza-Paterno-Büchi Reaction: The aza-Paterno-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct methods for synthesizing functionalized azetidines. rsc.orgmagtech.com.cn Recent advancements have enabled this reaction using visible light, which offers milder reaction conditions compared to traditional UV irradiation. rsc.org For example, the Schindler group has developed an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes using an Iridium(III) photocatalyst under blue light. rsc.org This method allows for the construction of densely functionalized azetidines that would be difficult to access through other means. rsc.org The development of visible-light-mediated aza-Paternò-Büchi reactions represents a significant step forward in making azetidine synthesis more accessible and scalable. chemrxiv.org

Intermolecular [2+2] Photocycloadditions: Beyond the aza-Paterno-Büchi reaction, other intermolecular [2+2] photocycloadditions have been explored. These reactions often require specific chromophores to absorb light and initiate the cycloaddition process. The use of flow photochemistry has been shown to improve the efficiency and scalability of these transformations, which can be limited by long reaction times and low throughput in batch processes. durham.ac.uk

Metal-Catalyzed Cyclization and C-H Activation Pathways

Transition metal catalysis has emerged as a powerful tool for the synthesis of complex molecules, and azetidines are no exception.

Rhodium-catalyzed carbene insertion: This method involves the reaction of a diazo compound with a suitable substrate to generate a rhodium carbene, which can then undergo intramolecular C-H insertion to form the azetidine ring.

Palladium-catalyzed intramolecular γ-C(sp³)–H amination: The Gaunt group reported a palladium(II)-catalyzed intramolecular amination of γ-C(sp³)–H bonds for the synthesis of functionalized azetidines. nih.gov This reaction utilizes a combination of an oxidant and an additive to promote the key reductive elimination from an alkyl-Pd(IV) intermediate, forming the C-N bond of the azetidine ring. nih.gov The method exhibits excellent functional group tolerance. nih.gov

Titanium(IV)-mediated coupling: The Kürti group developed a Ti(IV)-mediated coupling of oxime ethers with alkyl Grignard reagents to produce spirocyclic NH-azetidines. nih.gov The proposed mechanism follows a Kulinkovich-type pathway. nih.gov

Strain-Release Homologation and Related Strategies for Azetidine Ring Construction

The high ring strain of certain small bicyclic compounds can be harnessed as a driving force for the synthesis of azetidines. A prime example is the use of azabicyclo[1.1.0]butane.

The Aggarwal group has demonstrated a modular synthesis of azetidines through the strain-release-driven homologation of boronic esters. organic-chemistry.orgnih.gov The process begins with the generation of azabicyclo[1.1.0]butyl lithium, which is then trapped with a boronic ester. organic-chemistry.orgnih.gov Subsequent N-protonation triggers a 1,2-migration with cleavage of the central C-N bond, relieving the ring strain and forming a functionalized azetidinyl boronic ester. organic-chemistry.orgnih.gov This methodology is applicable to a wide range of boronic esters and proceeds with complete stereospecificity. organic-chemistry.org More recently, a four-component strain-release-driven synthesis has been developed, further expanding the utility of this approach for creating diverse azetidine structures. nih.gov

Intramolecular Aminolysis of Epoxy Amines

The ring-opening of epoxides by an internal amine nucleophile provides a direct route to hydroxyl-functionalized azetidines.

Recently, a lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃)-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines has been reported to afford azetidines in high yields. nih.gov This method is tolerant of various functional groups, including those that are acid-sensitive or Lewis basic. nih.gov Interestingly, the catalyst promotes C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, leading to the formation of the azetidine ring. nih.gov This contrasts with the corresponding trans-epoxy amines, which under similar conditions tend to form pyrrolidines via a 5-endo-tet cyclization. nih.gov The reaction even proceeds effectively with styrene (B11656) oxide-type 3,4-epoxy amines, where the C4 position is benzylic. nih.gov

Table 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines

| Substrate | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| cis-3,4-epoxy amine | La(OTf)₃ | Substituted azetidine | High | nih.gov |

Aza-Michael Addition Approaches to Functionalized Azetidinesacs.org

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, stands as a powerful and versatile C-N bond-forming reaction. This method has been effectively applied to the synthesis of functionalized azetidines. A common strategy involves the reaction of various nitrogen-containing heterocycles with methyl 2-(N-Boc-azetidin-3-ylidene)acetate. This α,β-unsaturated ester, derived from N-Boc-azetidin-3-one, serves as a key intermediate. The addition of NH-heterocycles to this acceptor yields 3-substituted 3-(acetoxymethyl)azetidines. acs.org

The scope of this reaction is broad, accommodating a range of heterocyclic amines. For instance, reactions with piperidine (B6355638) and substituted piperidines, such as 4-hydroxypiperidine (B117109) and 4-hydroxy-4-phenylpiperidine, proceed with good yields of 66-75%. acs.org The use of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is often preferred to prevent undesired side reactions, such as the cleavage of the ester group. acs.org Aromatic amines, including various pyrazoles, imidazoles, and indoles, have also been successfully employed as nucleophiles in this transformation, highlighting the versatility of the aza-Michael addition for creating diverse azetidine derivatives. acs.org

Asymmetric Synthesis of Chiral Azetidine Building Blocks

The demand for enantiomerically pure azetidines has driven the development of numerous asymmetric synthetic methods. These strategies are essential for producing chiral building blocks that are critical in the development of pharmaceuticals and other bioactive molecules.

Enantioselective Approaches Utilizing Chiral Auxiliaries (e.g., (S)-1-phenylethylamine, chiral tert-butanesulfinamides)nih.govnih.govrsc.org

Chiral auxiliaries are instrumental in controlling the stereochemical outcome of a reaction. (S)-1-phenylethylamine has been effectively used as both a chiral auxiliary and a source of the nitrogen atom in the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids. acs.org This approach allows for the transfer of chirality from the readily available and inexpensive phenylethylamine to the final azetidine product. acs.org

Similarly, chiral tert-butanesulfinamides, such as Ellman's auxiliary, have emerged as powerful tools for the asymmetric synthesis of C2-substituted azetidines. nih.govnih.gov A general three-step approach involves the condensation of an achiral 1,3-bis-electrophile like 3-chloropropanal (B96773) with a chiral tert-butanesulfinamide. nih.gov The resulting sulfinimine then undergoes cyclization, and subsequent cleavage of the auxiliary yields the enantioenriched azetidine hydrochloride salt. This method is scalable and provides access to a wide range of C2-substituted azetidines with various aryl, vinyl, and alkyl groups. nih.gov The diastereoselectivity of these reactions is often high, and in many cases, the diastereomers can be separated chromatographically to furnish enantiopure products. nih.govnih.gov

| Chiral Auxiliary | Key Intermediate | General Approach | Typical Yields | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| (S)-1-phenylethylamine | Azetidine-2,4-dicarboxylic acid derivatives | Serves as chiral source and nitrogen donor | - | - |

| Chiral tert-butanesulfinamide | N-sulfinyl imine from 3-chloropropanal | Condensation, cyclization, and deprotection | 44% (over 3 steps) | 85:15 |

Stereoselective Cycloaddition Routes to Enantiopure Azetidinesresearchgate.netmdma.ch

Cycloaddition reactions offer a direct and atom-economical route to the azetidine ring. The [2+2] cycloaddition of imines and ketenes, known as the Staudinger reaction, is a classic method for forming β-lactams (azetidin-2-ones), which can then be reduced to the corresponding azetidines. acs.org The stereoselectivity of the Staudinger reaction is often high, typically yielding cis-β-lactams when ketenes are generated in situ from acyl chlorides. nih.gov

More recently, photochemical [2+2] cycloadditions, or aza-Paternò-Büchi reactions, have been developed for the synthesis of functionalized azetidines. uni-muenchen.deorganic-chemistry.org These reactions involve the photochemical excitation of an imine or an alkene, leading to the formation of the four-membered ring. Visible-light-mediated intramolecular aza-Paternò-Büchi reactions have been shown to produce bicyclic azetidines in high yields and with excellent diastereoselectivity. organic-chemistry.org Furthermore, [3+1] cycloaddition reactions between donor-acceptor aziridines and isocyanides, catalyzed by chiral N,N'-dioxide/Mg(II) complexes, provide a pathway to enantioenriched exo-imido azetidines. acs.org

| Cycloaddition Type | Reactants | Key Features | Stereochemical Outcome |

|---|---|---|---|

| [2+2] Staudinger Reaction | Imine + Ketene (B1206846) | Forms β-lactam intermediate | Often high cis-selectivity |

| [2+2] Aza-Paternò-Büchi Reaction | Imine + Alkene | Photochemical, visible-light mediated | High diastereoselectivity |

| [3+1] Cycloaddition | Aziridine (B145994) + Isocyanide | Catalyzed by chiral Mg(II) complex | Enantioenriched exo-imido azetidines |

Catalytic Asymmetric Synthesis (e.g., chiral β-ketoiminato cobalt(II) catalysts)researchgate.net

The development of catalytic asymmetric methods for azetidine synthesis is a significant goal, as it minimizes the use of stoichiometric chiral reagents. One notable example involves the use of chiral β-ketoiminato cobalt(II) complexes to catalyze the enantioselective borohydride reduction of diketones. researchgate.net This reaction produces optically pure C2-symmetrical diols. These diols can then be converted into the corresponding cyclic amines, including azetidines, through a series of standard transformations, such as mesylation followed by cyclization with a primary amine. acs.org For instance, the reduction of 1,4-diphenyl-1,4-butanedione catalyzed by an optically active β-ketoiminato cobalt(II) complex can yield (1R,4R)-1,4-diphenyl-1,4-butanediol with high enantiomeric excess (e.g., 99% ee) and a good diastereomeric ratio (e.g., 87:13 dl/meso). acs.org This chiral diol is a versatile precursor for the synthesis of chiral 2,5-disubstituted pyrrolidines, and similar strategies can be adapted for the synthesis of chiral azetidines.

Chirality Transfer Mechanisms in Azetidine Synthesisnih.govnih.gov

Chirality transfer is a fundamental concept in asymmetric synthesis, where the stereochemical information from a chiral source is relayed to the product. In the context of azetidine synthesis, this is often achieved through the use of chiral auxiliaries. For example, when using a chiral tert-butanesulfinamide, the stereocenter on the sulfur atom directs the facial selectivity of nucleophilic additions to the imine, thereby establishing a new stereocenter in the molecule. nih.gov This newly created stereocenter then dictates the stereochemistry of the final azetidine ring upon cyclization. The efficiency of this chirality transfer is often very high, leading to products with excellent enantiomeric excess. nih.gov

Another example of chirality transfer is observed in the ring-opening reactions of chiral azetidines. The inherent strain of the four-membered ring can be exploited to perform regioselective and stereospecific ring-opening reactions, effectively transferring the chirality of the azetidine to a new, functionalized acyclic product. nih.gov This underscores the utility of chiral azetidines as versatile synthetic intermediates.

Mechanistic Investigations of Azetidine Formation Reactions

Understanding the mechanisms of azetidine formation is crucial for optimizing existing methods and developing new ones. For instance, in the Staudinger cycloaddition, a two-step mechanism is generally accepted, involving the nucleophilic attack of the imine nitrogen on the ketene to form a zwitterionic intermediate, which then undergoes a conrotatory electrocyclization to yield the β-lactam ring. nih.gov

In the case of palladium-catalyzed C(sp³)–H amination to form azetidines, mechanistic studies suggest a process involving the oxidative addition of the C-H bond to the palladium center, followed by reductive elimination to form the C-N bond and close the ring. acs.org For photochemical aza-Paternò-Büchi reactions, mechanistic experiments indicate that the reaction can proceed through a triplet state of one of the reactants, which is generated via energy transfer from a photocatalyst. acs.org This understanding allows for the rational design of reaction conditions to favor the desired cycloaddition pathway over competing side reactions.

Computational studies, such as Density Functional Theory (DFT) calculations, have also been employed to elucidate the transition states and reaction pathways in azetidine-forming reactions. These studies provide valuable insights into the origins of stereoselectivity and can help in the design of more efficient and selective catalysts and reaction protocols. acs.org

Elucidation of Transition States and Intermediates

Understanding the transition states and intermediates in azetidine synthesis is fundamental to optimizing reaction conditions and predicting stereochemical outcomes. The formation of the azetidine ring, a process often fraught with significant ring strain, proceeds through carefully orchestrated molecular events.

One of the most common routes to 2-substituted azetidines involves the intramolecular cyclization of γ-amino alcohols or their derivatives. For instance, the Mitsunobu reaction or the use of a sulfonylating agent can activate the hydroxyl group for nucleophilic attack by the nitrogen atom. The transition state for this SN2 reaction is a highly organized, five-membered ring-like structure. The geometry of this transition state dictates the stereochemical fate of the reaction. If the starting γ-amino alcohol is chiral, the cyclization typically proceeds with inversion of configuration at the carbon bearing the leaving group.

Computational studies, often employing density functional theory (DFT), have been instrumental in shedding light on these transient structures. For example, in the synthesis of azetidines from 1,3-amino alcohols, the transition state for the cyclization of the corresponding O-mesylate has been modeled to understand the energetic barriers and the preferred reaction pathway.

Another powerful method for constructing the azetidine ring is the [2+2] cycloaddition of an imine with an alkene. This reaction can proceed through either a concerted or a stepwise mechanism. A concerted [2+2] cycloaddition is symmetry-forbidden under thermal conditions but can be photochemically allowed. More commonly, these cycloadditions proceed through a stepwise pathway involving the formation of a zwitterionic or diradical intermediate. The nature of the substituents on the imine and alkene, as well as the solvent polarity, can influence which intermediate is formed. The subsequent ring closure of this intermediate is typically rapid.

The table below summarizes key aspects of transition states and intermediates in common azetidine synthetic routes.

| Synthetic Route | Key Intermediate(s) | Nature of Transition State | Stereochemical Implication |

| Intramolecular cyclization of γ-amino alcohols | Activated alcohol (e.g., O-mesylate, O-tosylate) | SN2-type, five-membered ring-like | Inversion of configuration at the electrophilic carbon |

| [2+2] Cycloaddition of imines and alkenes | Zwitterionic or diradical intermediate | Stepwise formation of two new bonds | Can lead to a mixture of stereoisomers depending on the lifetime and reactivity of the intermediate |

| Ring contraction of larger heterocycles | Varies depending on the starting ring and rearrangement type | Often involves complex rearrangements | Dependent on the specific mechanism of ring contraction |

Kinetic and Thermodynamic Control in Ring-Forming Reactions

The principles of kinetic and thermodynamic control are paramount in the synthesis of azetidines, where the desired four-membered ring often competes with the formation of more stable acyclic polymers or larger rings.

Kinetic control is frequently exploited in azetidine synthesis. Under kinetic control, the product distribution is governed by the relative rates of the competing reaction pathways. The product that forms the fastest will predominate, even if it is not the most thermodynamically stable. To favor the formation of the azetidine ring, reactions are often carried out under conditions that accelerate the intramolecular cyclization relative to intermolecular side reactions. High dilution is a classic technique used to favor intramolecular processes. The choice of a highly reactive leaving group in the cyclization of γ-haloamines or γ-amino alcohols also promotes the kinetically favored ring closure.

Thermodynamic control , where the product distribution reflects the relative stabilities of the products at equilibrium, is less commonly the primary strategy for forming the azetidine ring itself due to its inherent strain. However, thermodynamic control can be crucial in establishing the desired stereochemistry in substituted azetidines. If a reaction leading to multiple stereoisomers is reversible, allowing the reaction to equilibrate can lead to an enrichment of the most stable stereoisomer. For example, in the synthesis of 2,4-disubstituted azetidines, the trans isomer is generally more stable than the cis isomer due to reduced steric interactions. Under conditions that allow for equilibration, the trans product can be obtained as the major isomer.

The interplay between kinetic and thermodynamic control is elegantly illustrated in the synthesis of functionalized azetidines where the initial product of a reaction may be the kinetic one, which can then be isomerized to the thermodynamic product under appropriate conditions.

The following table outlines the influence of kinetic and thermodynamic control on azetidine synthesis.

| Control Type | Governing Factor | Favored Product | Typical Reaction Conditions | Application in Azetidine Synthesis |

| Kinetic | Relative rates of reaction | The product formed fastest | Low temperature, short reaction time, highly reactive reagents | Formation of the strained azetidine ring over intermolecular polymerization |

| Thermodynamic | Relative stability of products | The most stable product | High temperature, long reaction time, reversible conditions | Isomerization to the most stable stereoisomer (e.g., trans over cis) |

Reaction Mechanisms and Reactivity of Azetidine Systems

Nucleophilic Ring Opening Pathways (e.g., SN2-type mechanisms with alcohols, aromatic nucleophiles)

Azetidines can undergo nucleophilic ring-opening reactions, often proceeding through an SN2-type mechanism. iitk.ac.in These reactions typically require activation of the azetidine (B1206935), for instance, by a Lewis acid coordinating to the nitrogen atom, which generates a highly reactive species. iitk.ac.in This activated intermediate is then susceptible to nucleophilic attack.

Alcohols and aromatic nucleophiles are common reactants in these ring-opening reactions. For example, in the presence of a Lewis acid like copper(II) triflate, 2-aryl-N-tosylazetidines react with alcohols to yield nonracemic amino ethers. iitk.ac.in The reaction proceeds with inversion of configuration, which is a hallmark of an SN2 pathway. iitk.ac.in The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors. magtech.com.cn Nucleophiles tend to attack at the carbon atom that can best stabilize a positive charge in the transition state, which is often the benzylic position in 2-arylazetidines. magtech.com.cn However, sterically bulky nucleophiles may preferentially attack the less substituted carbon adjacent to the nitrogen. magtech.com.cn

Similarly, aromatic compounds can act as nucleophiles in the regioselective ring-opening of azetidines. rsc.org This method provides a route to γ-amino-substituted aromatic compounds.

Acid-Mediated Intramolecular Ring-Opening Decomposition Mechanisms

Azetidines, particularly those with certain N-substituents, can undergo acid-mediated intramolecular ring-opening decomposition. nih.govacs.orgnih.govacs.org This process is often initiated by the protonation of the azetidine nitrogen, which increases the ring strain and makes the ring more susceptible to nucleophilic attack. nih.govacs.org If a pendant nucleophilic group, such as an amide, is present in the N-substituent, it can attack one of the ring carbons, leading to an intramolecular ring-opening. nih.govacs.org

The rate of this decomposition is highly dependent on the pH of the medium, with faster decomposition observed at lower pH values. nih.govacs.org The pKa of the azetidine nitrogen is a key factor determining its stability, as it influences the extent of protonation. nih.govacs.org The length of the alkyl chain connecting the nucleophilic group to the azetidine ring also plays a crucial role; longer chains can lead to slower decomposition rates. nih.gov This type of decomposition pathway highlights a potential stability issue for certain azetidine-containing compounds in acidic environments. nih.govacs.org

| Compound | Structure | T1/2 (pH 1.8) | cpKa (Azetidine) |

| 1 | N-(3-pyridyl) | 3.8 h | 7.9 |

| 2 | N-(2-pyridyl) | Stable | 7.1 |

| 3 | N-(4-pyridyl) | Stable | 8.8 |

| 4 | N-phenyl | 1.5 h | 7.6 |

| 5 | N-(4-fluorophenyl) | 0.5 h | 7.3 |

| 6 | N-(4-methoxyphenyl) | 2.5 h | 7.8 |

| 7 | N-(3-pyridyl)pyrrolidine | Stable | - |

| 8 | (CH2)2 linker | 10 h | 8.1 |

| 9 | (CH2)3 linker | Stable | 8.3 |

| Data on the stability of various N-substituted azetidines at acidic pH. nih.govacs.org |

Enantioselective Ring Opening Catalyzed by Hydrogen-Bond Donors

Significant advancements have been made in the enantioselective ring-opening of azetidines, particularly through the use of chiral hydrogen-bond donor catalysts. researchgate.netacs.orgchemrxiv.org Chiral squaramides, for example, have been shown to be effective catalysts for the highly enantioselective ring-opening of 3-substituted azetidines with alkyl and acyl halides. acs.orgchemrxiv.org

The mechanism of this catalysis involves the formation of a network of electrostatic interactions between the catalyst and the substrate in the transition state. researchgate.netacs.org The catalyst recognizes the conserved electrostatic features of the dipolar transition state of the SN2 ring-opening reaction, leading to high levels of enantioinduction. researchgate.netacs.org This approach has demonstrated broad substrate scope, tolerating a variety of substituents on the azetidine ring and different nucleophiles. acs.org The development of such catalysts provides a powerful tool for the synthesis of enantioenriched γ-substituted amines. thieme-connect.com

Photoinduced Electron Transfer and Cycloreversion Processes

Azetidines can also undergo reactions initiated by light, specifically through photoinduced electron transfer (PET) and cycloreversion processes. acs.orgrsc.orgnih.gov The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing azetidines. rsc.orgnih.govresearchgate.net This reaction often involves the excitation of the imine to a triplet state, which then reacts with the alkene. rsc.org Recent developments have utilized visible light photocatalysts to achieve this transformation under milder conditions. nih.gov

Furthermore, the cycloreversion of azetidines can be induced by electron transfer. For instance, the oxidation of 1,2,3-triphenylazetidines with a radical cation can lead to the cleavage of the C-N and C-C bonds of the azetidine ring, resulting in the formation of stilbenes and N-benzylideneaniline. acs.org This process occurs through a stepwise mechanism involving an azetidine radical cation intermediate. acs.org Such studies are relevant to understanding the repair mechanisms of DNA damage involving azetidine-like structures. acs.orgrsc.org

Derivatization and Functionalization of Azetidine Scaffolds

Spectroscopic Analysis for Elucidating Azetidine Structure and Dynamics

Spectroscopic techniques are indispensable for probing the molecular structure and dynamic processes of azetidine compounds in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for investigating the conformational behavior and stereochemistry of molecules in solution. For azetidine derivatives, NMR studies, particularly temperature-dependent experiments, can reveal the dynamics of ring puckering and substituent orientations.

In related heterocyclic systems like N-benzoylated piperazines, temperature-dependent 1H NMR spectroscopy has been effectively used to study conformational behavior. rsc.orgresearchgate.netnih.gov These studies show that at room temperature, these molecules often exist as a mixture of conformers due to restricted rotation around the amide bond. rsc.orgresearchgate.netnih.gov This results in multiple signals in the NMR spectrum, which coalesce at higher temperatures as the rate of conformational interchange increases. rsc.orgresearchgate.netnih.gov The energy barriers for these conformational changes can be calculated from the coalescence temperature. rsc.orgresearchgate.netnih.gov For some piperazine (B1678402) derivatives, two distinct coalescence points were observed, corresponding to amide bond rotation and piperazine ring inversion, with activation energy barriers ranging from 56 to 80 kJ mol−1. rsc.orgresearchgate.netnih.gov

Similarly, for 2-benzylazetidine hydrochloride, 1H and 13C NMR spectroscopy can provide detailed information about the conformation of the azetidine ring and the relative orientation of the benzyl substituent. The coupling constants between protons on the azetidine ring can help determine the ring's pucker and the dihedral angles between adjacent protons. Two-dimensional NMR techniques, such as COSY and HSQC, can further aid in assigning the complex spin systems and elucidating the connectivity within the molecule. scielo.br The presence of the hydrochloride salt can influence the chemical shifts of protons near the nitrogen atom. The stereochemistry of related optically active 2-substituted azetidine-2-carbonitriles has been successfully assigned using NMR in conjunction with other methods. rsc.org

Table 1: Representative NMR Data for Azetidine and Related Heterocyclic Compounds

| Compound Class | Nucleus | Typical Chemical Shift (ppm) | Information Gained |

| Azetidines | 1H | 2.0 - 4.0 (ring protons) | Ring conformation, substituent orientation |

| 13C | 30 - 60 (ring carbons) | Ring strain, electronic environment | |

| N-Acyl Piperazines | 1H | 3.4 - 3.9 (NCH2 protons) | Rotational barriers, ring inversion |

| 13C | 42 - 48 (NCH2 carbons) | Conformational dynamics |

Note: The chemical shifts are approximate and can vary based on substituents and solvent.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. tanta.edu.egyoutube.comlibretexts.org The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various structural components.

The presence of the secondary amine hydrochloride will give rise to N-H stretching vibrations, typically observed as a broad band in the range of 2700-3300 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic azetidine ring will appear in the 2850-3100 cm⁻¹ region. theaic.org The characteristic C=C stretching vibrations of the benzene (B151609) ring are expected in the 1450-1600 cm⁻¹ region. pressbooks.pubresearchgate.net Bending vibrations of the CH₂ groups in the azetidine ring and the benzyl group will be present in the fingerprint region (below 1500 cm⁻¹), providing a unique pattern for the molecule. libretexts.orgoregonstate.edu

Table 2: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (secondary amine salt) | Stretch | 2700 - 3300 (broad) |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C-H (aliphatic) | Stretch | 2850 - 2970 |

| C=C (aromatic) | Stretch | 1450 - 1600 |

| C-N | Stretch | 1000 - 1250 |

| C-H | Bend | 1350 - 1480 (in-plane), 690-900 (out-of-plane) |

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Support and Intermediate Characterization

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. This technique is invaluable for confirming the identity of a synthesized compound and for providing evidence for proposed reaction mechanisms by identifying reaction intermediates.

In the context of this compound, HRMS would confirm its molecular formula by providing a highly accurate mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. The fragmentation pattern observed in the mass spectrum can also provide structural information. For instance, cleavage of the benzylic C-C bond would result in a prominent fragment ion corresponding to the tropylium (B1234903) ion (m/z 91), a common feature for benzyl-substituted compounds. Other fragments could arise from the opening of the azetidine ring. The high resolution of this technique allows for the differentiation between ions with the same nominal mass but different elemental compositions, which is crucial for unambiguous identification. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. nih.govresearchgate.net

For this compound, a single-crystal X-ray diffraction analysis would unequivocally establish the conformation of the azetidine ring, which is typically puckered. It would also reveal the precise orientation of the benzyl group relative to the azetidine ring. In cases where the compound is chiral, X-ray crystallography of a suitable crystalline derivative can be used to determine the absolute configuration of the stereocenters. rsc.orgnih.gov The crystal packing, stabilized by intermolecular forces such as hydrogen bonding involving the amine hydrochloride and the chloride anion, can also be elucidated. nih.govnih.gov This detailed structural information is crucial for understanding the molecule's physical properties and its interactions in a biological context.

Computational Chemistry Approaches in Azetidine Research

Quantum Chemical Calculations for Azetidine (B1206935) Systems (e.g., DFT, CASPT2)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate azetidine derivatives. nih.govresearchgate.net Methods like Complete Active Space Second-order Perturbation Theory (CASPT2) are employed for studying excited electronic states, which is crucial for understanding photochemical reactions. researchgate.netrsc.org These calculations provide fundamental information about the electronic environment, reaction energetics, and selectivity.

DFT calculations are instrumental in determining the ground-state geometry and electronic properties of azetidine molecules. researchgate.net By optimizing the molecular structure, researchers can predict bond lengths, bond angles, and dihedral angles. Natural Bond Orbital (NBO) analysis offers a detailed view of charge distribution and hyperconjugative interactions, revealing how substituents, such as a benzyl (B1604629) group, influence the electronic character of the azetidine ring. sapub.org For instance, analysis can show the distribution of electron density and identify the most electron-rich or deficient sites, which are key to predicting reactivity. The presence of a nitrogen atom introduces a significant dipole moment and influences the charge distribution across the ring.

Table 1: Representative Calculated Properties for Azetidine Derivatives This table presents sample data from computational studies on various azetidine systems to illustrate typical findings.

| Property | Method | Finding | Source |

|---|---|---|---|

| Ring Puckering Angle | Gas-phase electron diffraction | The azetidine ring has a characteristic dihedral angle of 37°. | rsc.org |

| N–C–C–F Dihedral Angle | Computational Study | Calculated to be 137.2° in a neutral fluorinated azetidine, indicating substituent influence on conformation. | researchgate.net |

| N–C–C–F Dihedral Angle | Computational Study | Inverted to 100.0° in a charged fluorinated azetidine, showing the effect of a charge–dipole interaction. | researchgate.net |

| Heat of Formation (HOF) | DFT (B3MP2) | Calculated for various nitroimine-substituted azetidines to assess their energetic properties. | researchgate.net |

A significant application of computational chemistry is the mapping of reaction energy profiles. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine activation barriers and reaction enthalpies. nih.gov This is crucial for understanding reaction mechanisms, such as the ring-opening of azetidinium ions or the aza Paternò–Büchi reaction used to synthesize azetidines. acs.orgnih.gov For example, computational models of the azetidine ring-opening have shown that a network of hydrogen-bonding interactions can stabilize the transition state, accelerating the reaction. acs.org Similarly, studies on the aldol (B89426) reaction catalyzed by azetidine-2-carboxylic acid have calculated the activation enthalpies for various transition states to understand the reaction's feasibility and stereochemical outcome. nih.gov

Table 2: Calculated Activation Enthalpies for Azetidine-Catalyzed Aldol Reaction Data from a computational study on the reaction between benzaldehyde (B42025) and acetone (B3395972) catalyzed by 2-azetidine carboxylic acid. Energies are in kcal/mol.

| Transition State | Activation Enthalpy (ΔH‡) | Description | Source |

|---|---|---|---|

| TS-A-ar | 12.1 | anti-re transition state | nih.gov |

| TS-A-as | 12.7 | anti-si transition state | nih.gov |

| TS-A-sr | 15.3 | syn-re transition state | nih.gov |

| TS-A-ss | 15.2 | syn-si transition state | nih.gov |

Computational models are highly effective in predicting the stereoselectivity of reactions involving chiral azetidines. researchgate.net The enantiomeric excess (%ee) of a reaction can be predicted by calculating the energy difference (ΔΔG‡) between the transition states leading to the different enantiomers. nih.gov Even small energy differences can lead to high selectivity. rsc.org This approach has been successfully applied to understand the stereochemical outcomes of reactions catalyzed by proline derivatives and 2-azetidine carboxylic acid. nih.govresearchgate.net The models consider factors like the puckering of the azetidine ring and the orientation of substituents to determine which reaction pathway is energetically favored, thereby guiding the design of more effective chiral catalysts. rsc.orgillinois.edu

Conformational Analysis and Dynamics

The four-membered azetidine ring is not planar and exhibits complex conformational behavior that is critical to its function and reactivity.

The azetidine ring adopts a puckered conformation to relieve ring strain. Gas-phase electron diffraction studies have determined the puckering angle of the parent azetidine to be approximately 37°. rsc.org The ring can undergo a dynamic inversion process, rapidly flipping between two equivalent puckered conformations. The barrier to this inversion is influenced by the substituents on the ring and the nitrogen atom. Computational studies on fluorinated azetidines have demonstrated that substituents and charges can dramatically alter the preferred puckering conformation. researchgate.net For a molecule like 2-Benzylazetidine (B2814296), the bulky benzyl group at the C2 position would be expected to have a strong preference for an equatorial position in the puckered ring to minimize steric strain, thus influencing the conformational equilibrium.

Intermolecular forces, especially hydrogen bonding, play a critical role in the structure and chemistry of azetidines. In the case of 2-Benzylazetidine hydrochloride, the protonated nitrogen atom is a strong hydrogen bond donor, readily interacting with the chloride counter-ion and solvent molecules. Computational studies on related systems, such as azetidine-based amino acids, have identified specific intramolecular hydrogen bonding patterns, including C5 H-bonds (forming a five-membered ring) and sidechain–backbone C6γ H-bonds. nih.gov These interactions can stabilize specific backbone conformations. nih.gov In the context of reactions, computational models have revealed that complex hydrogen-bonding networks involving catalysts and substrates are crucial for stabilizing transition states and intermediates, thereby accelerating reactions like the enantioselective ring-opening of azetidines. acs.org

Table 3: Chemical Compounds Mentioned

| Compound Name | Formula | Role/Context |

|---|---|---|

| This compound | C₁₀H₁₄ClN | Subject of the article |

| Azetidine | C₃H₇N | Parent compound of the azetidine class |

| 2-Azetidine carboxylic acid | C₄H₇NO₂ | Catalyst in computational studies of aldol reactions nih.govresearchgate.net |

| Benzaldehyde | C₇H₆O | Reactant in aldol reaction studies nih.gov |

| Acetone | C₃H₆O | Reactant in aldol reaction studies nih.gov |

| 3-amino-1-methylazetidine-3-carboxylic acid | C₅H₁₀N₂O₂ | Model compound for studying H-bonds in azetidine peptides nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the conformational landscape of a molecule, revealing the different shapes it can adopt and the relative energies of these conformations.

For the azetidine ring, a key conformational feature is its "puckering." Unlike a perfectly flat square, the four-membered ring can bend or pucker to relieve ring strain. Gas-phase electron diffraction studies have determined that the fundamental azetidine ring possesses a dihedral angle of 37°. rsc.org This puckering is a dynamic process, and the ring can invert between different puckered states.

In the case of this compound, the presence of the benzyl group at the 2-position significantly influences the conformational preferences of the azetidine ring. MD simulations can be employed to explore how the bulky benzyl substituent restricts the ring's flexibility and determines the favored spatial arrangement of the atoms. These simulations would typically involve placing the molecule in a simulated solvent box and observing its behavior over nanoseconds or even microseconds of simulation time. The resulting trajectory provides a statistical ensemble of conformations, from which the most stable, low-energy structures can be identified.

For instance, a study on metal-organic perovskites containing azetidinium cations utilized MD simulations to demonstrate the freezing of the ring-puckering motion at certain temperatures, highlighting the dynamic nature of this conformational change. nih.gov While not specific to 2-benzylazetidine, this illustrates the capability of MD simulations to probe the intricate conformational dynamics of the azetidine core.

Table 1: Representative Conformational Parameters of the Azetidine Ring

| Parameter | Description | Typical Value/State |

| Ring Puckering | The out-of-plane bending of the four-membered ring. | Puckered conformation is energetically favored over a planar state. |

| Dihedral Angle | The angle between two intersecting planes, used to define the degree of puckering. | Approximately 37° for the unsubstituted azetidine ring. rsc.org |

| Ring Inversion | The process of the ring flipping between two puckered conformations. | A dynamic process that can be influenced by substituents and temperature. |

Computational Modeling of Azetidine-Ligand Interactions

Beyond understanding the intrinsic conformational preferences of this compound, computational modeling is crucial for predicting how this molecule might interact with biological macromolecules, such as proteins or nucleic acids. This is often the first step in structure-based drug design.

Molecular docking is a primary technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. The process involves sampling a vast number of possible orientations and conformations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose.

The process of modeling these interactions can be further refined using more advanced techniques like quantum chemical calculations, which provide a more accurate description of the electronic structure and energetics of the system. nih.govornl.gov These calculations can help in understanding the nature of the non-covalent interactions that stabilize the ligand-receptor complex.

Table 2: Key Interaction Types in Ligand-Receptor Binding

| Interaction Type | Description | Potential Role for 2-Benzylazetidine |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The benzyl group can engage in hydrophobic interactions with nonpolar residues in a binding site. |

| Pi-Stacking | Attractive, noncovalent interactions between aromatic rings. | The phenyl ring of the benzyl group can participate in pi-stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. |

| Electrostatic Interactions | The attractive or repulsive forces between charged or polar groups. | The positively charged nitrogen in the protonated azetidine hydrochloride can form salt bridges with negatively charged residues. |

Applications of Azetidine Scaffolds in Advanced Chemical Synthesis

Azetidines as Chiral Building Blocks in Complex Molecule Synthesis

The stereocontrolled synthesis of complex molecules heavily relies on the availability of chiral building blocks. Azetidines, particularly enantiomerically pure substituted azetidines, serve as valuable synthons in asymmetric synthesis. Their rigid, four-membered ring structure provides a well-defined stereochemical framework that can be exploited to control the stereochemistry of subsequent reactions.

Several synthetic strategies have been developed to access chiral azetidines. These methods include the cyclization of chiral precursors, asymmetric cycloadditions, and the resolution of racemic mixtures. magtech.com.cn For instance, the chirality of a starting material can be transferred to the azetidine (B1206935) ring through carefully designed cyclization reactions. rsc.org

Once obtained, these chiral azetidine building blocks can be incorporated into larger, more complex molecules. The functional groups on the azetidine ring can be manipulated with high stereoselectivity, allowing for the construction of specific stereoisomers of the target molecule. This approach has been successfully applied in the synthesis of various natural products and biologically active compounds. rsc.orgresearchgate.net The ability to introduce specific stereocenters with high fidelity makes azetidines powerful tools in the field of total synthesis and medicinal chemistry. nih.gov

Use in the Development of Constrained Cyclic Amines for Synthetic Design

The conformational flexibility of a molecule can significantly impact its biological activity and physical properties. Introducing conformational constraints is a common strategy in drug design to improve binding affinity and metabolic stability. Azetidines, with their rigid four-membered ring, serve as excellent scaffolds for creating constrained cyclic amines. enamine.net

By incorporating an azetidine ring into a larger molecule, the number of accessible conformations is reduced. This pre-organization of the molecular structure can lead to a more favorable entropy of binding to a biological target, potentially increasing potency. enamine.net The defined spatial orientation of substituents on the azetidine ring allows for precise control over the three-dimensional shape of the molecule.

Integration of Azetidine Motifs in Novel Molecular Architectures

The unique structural features of the azetidine ring have inspired chemists to integrate this motif into a wide array of novel molecular architectures. The inherent ring strain of azetidines can be harnessed as a driving force for ring-opening and ring-expansion reactions, providing access to other heterocyclic systems and acyclic structures. rsc.orgresearchgate.net

The functionalization of the azetidine ring at various positions allows for the creation of diverse and complex scaffolds. For example, spirocyclic, fused, and bridged ring systems containing an azetidine core have been synthesized. nih.govoregonstate.edubroadinstitute.orgnih.gov These complex architectures are of interest in medicinal chemistry and materials science due to their unique three-dimensional shapes and potential for novel biological activities. nih.govnih.gov

Furthermore, azetidine-containing peptides and peptidomimetics have been developed to modulate the structure and function of peptides. The incorporation of an azetidine unit can induce specific turns and conformations in peptide chains, leading to compounds with enhanced stability and biological activity. researchgate.netnih.gov

Design and Synthesis of Azetidine-Based Scaffolds for Diverse Chemical Applications

The versatility of the azetidine ring has led to the design and synthesis of a wide range of azetidine-based scaffolds for various chemical applications. These scaffolds serve as platforms for the development of new catalysts, polymers, and functional materials. rsc.org

In catalysis, chiral azetidines have been employed as ligands for asymmetric metal-catalyzed reactions. The well-defined stereochemistry of the azetidine ligand can effectively control the enantioselectivity of the catalytic process.

In polymer chemistry, azetidines can serve as monomers for ring-opening polymerization to produce polyamines with unique properties. semanticscholar.org The ability to control the polymerization process allows for the synthesis of polymers with defined molecular weights and architectures.

The development of synthetic methods to access densely functionalized azetidines has expanded the scope of their applications. nih.govoregonstate.edubroadinstitute.orgnih.gov These methods allow for the introduction of various functional groups onto the azetidine ring, enabling the synthesis of a diverse collection of scaffolds with tailored properties for specific applications in drug discovery and materials science. nih.govoregonstate.edubroadinstitute.orgnih.gov The creation of libraries of azetidine-based compounds is a valuable strategy for identifying new molecules with desired biological or material properties. technologynetworks.com

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-Benzylazetidine hydrochloride, and what are the critical reaction parameters?

- Methodological Answer : The synthesis of this compound typically involves cyclization of a β-chloroamine precursor under basic conditions, followed by benzylation and subsequent HCl salt formation. Reaction parameters such as temperature (e.g., 0–5°C for cyclization), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of benzylating agents (e.g., benzyl bromide) are critical for yield optimization. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) are used to monitor intermediate formation. Analogous methods for benzyl-containing hydrochlorides highlight the importance of anhydrous conditions to avoid hydrolysis .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and purity, while - and -NMR elucidate structural features, including azetidine ring conformation and benzyl group orientation. Fourier-transform infrared spectroscopy (FTIR) identifies N–H and C–Cl stretching vibrations. Purity is assessed via reverse-phase HPLC with UV detection at 254 nm, using acetonitrile/water gradients. Residual solvents are quantified via gas chromatography (GC) .

Q. What are the recommended storage conditions to ensure the stability of this compound?

- Methodological Answer : The compound should be stored in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Desiccants (e.g., silica gel) prevent hygroscopic degradation. Stock solutions in anhydrous DMSO or ethanol should be aliquoted to avoid freeze-thaw cycles, which can induce hydrolysis. Stability tests under accelerated conditions (40°C/75% relative humidity) can predict shelf life .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the azetidine ring’s strain energy and electron density distribution, identifying reactive sites. Molecular dynamics simulations predict solvation effects in polar aprotic solvents. These models guide experimental design, such as selecting catalysts (e.g., Pd/C for hydrogenolysis) or optimizing leaving groups for ring-opening reactions .

Q. What strategies mitigate degradation of this compound during in vitro biological assays?

- Methodological Answer : Buffered solutions (pH 4–6) minimize hydrolysis. Chelating agents (e.g., EDTA) sequester metal ions that catalyze degradation. Lyophilization enhances long-term stability for cell culture studies. Real-time stability monitoring via LC-MS identifies degradation products, enabling formulation adjustments (e.g., adding antioxidants like ascorbic acid) .

Q. How do structural modifications of the azetidine ring impact the compound’s pharmacological profile?

- Methodological Answer : Comparative studies using analogs (e.g., 3-benzylazetidine or N-methyl derivatives) evaluate steric and electronic effects on target binding. Pharmacokinetic parameters (e.g., logP, solubility) are measured via shake-flask assays, while in vitro metabolic stability is assessed using liver microsomes. Structure-activity relationship (SAR) models prioritize modifications that enhance bioavailability and reduce off-target interactions .

Q. What protocols validate the enantiomeric purity of this compound in asymmetric synthesis?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers. Circular dichroism (CD) spectroscopy confirms absolute configuration. Kinetic resolution experiments using chiral catalysts (e.g., Jacobsen’s salen complexes) quantify enantiomeric excess (ee). X-ray crystallography of co-crystals with resolving agents (e.g., tartaric acid) provides definitive stereochemical assignment .

Contradictions and Limitations

- Synthesis : Evidence for benzyl chloride derivatives (e.g., benzylamine hydrochloride) emphasizes anhydrous conditions , but azetidine’s ring strain may necessitate milder bases (e.g., KCO instead of NaOH) to avoid side reactions.

- Stability : While general guidelines for hydrochlorides recommend –20°C storage , azetidine’s reactivity may require lower temperatures (–80°C) for long-term stability, necessitating empirical validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.